molecular formula C59H86N2O19 B12047611 V-28-3B methyl ester CAS No. 134002-39-4

V-28-3B methyl ester

Cat. No.: B12047611
CAS No.: 134002-39-4
M. Wt: 1127.3 g/mol
InChI Key: GIDIUOCSTCGLRW-QJSPMWJNSA-N
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Description

V-28-3B methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

V-28-3B methyl ester can be synthesized through the esterification of the corresponding carboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high conversion rates and efficient production . Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

V-28-3B methyl ester is unique due to its specific structural features and reactivity. Unlike simpler esters, it may possess unique functional groups that confer distinct chemical and biological properties. Its applications in various fields, such as medicine and industry, highlight its versatility and importance .

Properties

CAS No.

134002-39-4

Molecular Formula

C59H86N2O19

Molecular Weight

1127.3 g/mol

IUPAC Name

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m1/s1

InChI Key

GIDIUOCSTCGLRW-QJSPMWJNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

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